molecular formula C8H11NO3S2 B2922951 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid CAS No. 161192-26-3

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Cat. No. B2922951
M. Wt: 233.3
InChI Key: CAFMKIQOSYUXLI-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a compound that belongs to the class of thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine motifs, including 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The specific molecular structure of 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been extensively studied in the context of its synthesis and the chemical reactions it undergoes. Kappe and Roschger (1989) explored various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds), leading to the synthesis of compounds with potential for further pharmaceutical development (Kappe & Roschger, 1989).

Anticancer and Antiangiogenic Effects

A novel series of thioxothiazolidin-4-one derivatives synthesized by Chandrappa et al. (2010) demonstrated significant anticancer and antiangiogenic effects in vivo, suggesting their potential as therapeutic agents against cancer (Chandrappa et al., 2010).

Trypanocidal and Anticancer Activity

Holota et al. (2019) synthesized a series of 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters that exhibited trypanocidal and anticancer activities, highlighting the versatility of thiazolidinone derivatives in the development of new treatments for infectious and cancerous diseases (Holota et al., 2019).

Aldose Reductase Inhibition

Kučerová-Chlupáčová et al. (2020) investigated (4-oxo-2-thioxothiazolidin-3-yl)acetic acids for their aldose reductase inhibitory action, identifying compounds with potential for treating conditions related to diabetes (Kučerová-Chlupáčová et al., 2020).

Antimicrobial Activity

El Azab and Abdel-Hafez (2015) demonstrated the antimicrobial activity of novel thiazolidinone derivatives, highlighting their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The future direction for these compounds includes designing next-generation drug candidates and developing multifunctional drugs to improve their activity .

properties

IUPAC Name

3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c1-4(2)6(7(11)12)9-5(10)3-14-8(9)13/h4,6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFMKIQOSYUXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

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